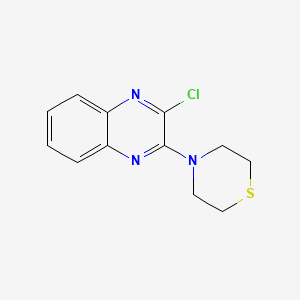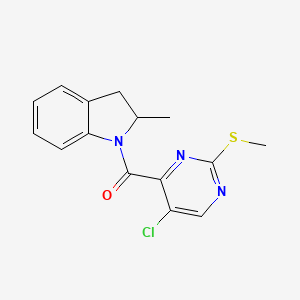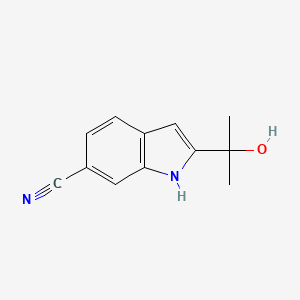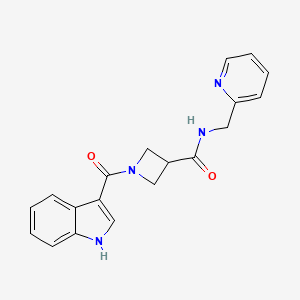
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CFOP, is a pyrimidine-based compound that has gained significant attention in scientific research. CFOP is a promising drug candidate due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and immune response. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been reported to inhibit the activity of Janus kinase/signal transducer and activator of transcription signaling pathway, which is involved in immune response.
Biochemical and Physiological Effects:
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic proteins. In addition, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to have immunomodulatory effects by suppressing the activity of Janus kinase/signal transducer and activator of transcription signaling pathway.
Advantages and Limitations for Lab Experiments
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
Future Directions
There are several future directions for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide research. One potential direction is to investigate the use of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogs with improved pharmacokinetic properties. Moreover, the development of novel drug delivery systems for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide could enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Finally, the elucidation of the crystal structure of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide bound to its target proteins could provide valuable insights into its mechanism of action and aid in the rational design of more potent analogs.
Synthesis Methods
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2,4-dichloro-5-fluoropyrimidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran-2-one in the presence of triethylamine and acetic anhydride to yield N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. Other methods involve the use of different starting materials and reagents, such as 4-chloro-2-fluorobenzaldehyde and ethyl 6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Scientific Research Applications
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKYAOGHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)


![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)


![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)

